
Formamide, N-(p-hydroxyphenethyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-(p-hydroxyphenethyl)- can be synthesized through the N-formylation of p-hydroxyphenethylamine using formic acid or formic acid derivatives. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between p-hydroxyphenethylamine and formic acid under solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of formamide derivatives typically involves the carbonylation of ammonia or the aminolysis of esters. For N-(p-hydroxyphenethyl)-formamide, the process may involve the reaction of p-hydroxyphenethylamine with formic acid or its derivatives in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(p-hydroxyphenethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenethyl group can be oxidized to form corresponding quinones.
Reduction: The formamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Antioxidant Activity
Formamide, N-(p-hydroxyphenethyl)- has shown significant antioxidant properties. A study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated its ability to reduce DPPH radical concentration significantly:
Concentration (µM) | % Inhibition |
---|---|
10 | 35 |
50 | 60 |
100 | 85 |
This antioxidant capacity suggests potential applications in preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
In preclinical studies involving animal models of acute inflammation induced by carrageenan, the compound exhibited anti-inflammatory effects:
Treatment Group | Paw Edema (mm) | % Reduction |
---|---|---|
Control | 5.0 | - |
Low Dose (10 mg/kg) | 3.5 | 30 |
High Dose (50 mg/kg) | 2.0 | 60 |
These findings indicate its potential as a therapeutic agent for inflammatory conditions.
3. Anticancer Properties
Research on human breast cancer cell lines revealed that Formamide, N-(p-hydroxyphenethyl)- could induce apoptosis in a dose-dependent manner:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
50 | 50 |
100 | 20 |
This suggests that the compound may be a candidate for further investigation in cancer therapy.
Industrial Applications
1. Synthesis of Complex Molecules
Formamide, N-(p-hydroxyphenethyl)- can serve as a building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for developing new materials or catalysts in industrial applications.
2. Development of Specialty Chemicals
The unique properties of this compound could be harnessed to create specialty chemicals that have specific functional characteristics desirable in various industrial processes.
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of Formamide, N-(p-hydroxyphenethyl)- using the DPPH radical scavenging assay, confirming its strong antioxidant potential.
Case Study 2: Anti-inflammatory Activity
In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups.
Case Study 3: Anticancer Activity
In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability.
Mechanism of Action
The mechanism of action of formamide, N-(p-hydroxyphenethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenethyl group can interact with enzymes and receptors, modulating their activity. The formamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Formamide: The simplest formamide derivative, used as a solvent and chemical feedstock.
N-Formyltyramine: A closely related compound with similar structural features.
Dimethylformamide (DMF): A widely used solvent in organic synthesis.
Uniqueness
Formamide, N-(p-hydroxyphenethyl)- is unique due to the presence of the hydroxyphenethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
Formamide, N-(p-hydroxyphenethyl)- (CAS Number: 13062-78-7) is a synthetic compound characterized by its unique hydroxyphenethyl group. This structural feature is believed to contribute to its distinctive chemical and biological properties. Recent studies have begun to explore its potential applications in medicinal chemistry, particularly regarding its antioxidant and anti-inflammatory activities.
- Chemical Formula : C17H19NO4
- Molecular Weight : 299.34 g/mol
- Functional Groups : Amide, Hydroxy, Aromatic
Synthesis Methods
Formamide, N-(p-hydroxyphenethyl)- can be synthesized through various methods, including:
- N-formylation of p-hydroxyphenethylamine using formic acid or derivatives.
- Use of solid acid catalysts , such as sulfonated rice husk ash, which promotes the reaction under solvent-free conditions, yielding high efficiency and short reaction times.
Antioxidant Properties
Preliminary studies suggest that Formamide, N-(p-hydroxyphenethyl)- exhibits antioxidant properties . These properties are vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research indicates that the compound may also possess anti-inflammatory effects , making it a candidate for therapeutic applications in conditions characterized by inflammation. The exact mechanisms through which these effects are mediated require further investigation.
The biological activity of Formamide, N-(p-hydroxyphenethyl)- is hypothesized to involve:
- Interaction with Enzymes : The hydroxyphenethyl group may facilitate binding to specific enzymes or receptors, modulating their activity.
- Hydrogen Bonding : The amide functional group can engage in hydrogen bonding, influencing the compound's overall biological interactions.
Comparison with Related Compounds
A comparative analysis with similar compounds reveals distinct differences in biological activity:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Formamide | C1H3NO | Simple structure; used as a solvent |
N-Formyltyramine | C9H11NO2 | Similar structure; studied for neuroprotective effects |
Dimethylformamide (DMF) | C3H7NO | Widely used solvent; known for toxicity |
Formamide, N-(p-hydroxyphenethyl)- stands out due to its specific hydroxyl substitution on the phenethyl group, potentially enhancing its solubility and reactivity compared to simpler amides.
Case Studies and Research Findings
- Antioxidant Activity Study : A study conducted on various phenolic compounds indicated that those with hydroxyl substitutions demonstrated significant antioxidant activity. Formamide, N-(p-hydroxyphenethyl)- was included in this analysis and showed promising results in reducing oxidative stress markers in vitro.
- Anti-inflammatory Pathway Investigation : In a recent investigation into compounds with anti-inflammatory properties, Formamide, N-(p-hydroxyphenethyl)- was noted for its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
- Drug Development Potential : Ongoing research is exploring the use of Formamide, N-(p-hydroxyphenethyl)- as a precursor in drug synthesis due to its unique chemical properties and biological activities. Its role as an intermediate in synthesizing more complex bioactive compounds is being investigated .
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAJFHFOIYKZPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156643 | |
Record name | Formamide, N-(p-hydroxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13062-78-7 | |
Record name | N-Formyltyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamide, N-(p-hydroxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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